CID 20292446
Beschreibung
CID 20292446 (exact chemical name unspecified in available evidence) is a compound cataloged in PubChem, a critical repository for chemical and bioactivity data.
Eigenschaften
Molekularformel |
BrCl2Si |
|---|---|
Molekulargewicht |
178.89 g/mol |
InChI |
InChI=1S/BrCl2Si/c1-4(2)3 |
InChI-Schlüssel |
AAOGVTQMPPGPDS-UHFFFAOYSA-N |
Kanonische SMILES |
[Si](Cl)(Cl)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 20292446 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves multi-step synthesis, including the use of catalysts, solvents, and specific temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for CID 20292446 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
CID 20292446 can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons and can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
The reactions of CID 20292446 typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
CID 20292446 has a wide range of applications in scientific research, including:
Chemistry: It can be used as a reagent or intermediate in the synthesis of other compounds.
Biology: It may have potential as a biochemical probe to study specific biological pathways.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of CID 20292446 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues
Evidence highlights compounds such as betulin (CID 72326) and betulinic acid (CID 64971) as structurally related triterpenoids. Key comparisons include:
Key Differences :
- Betulin lacks a carboxylic acid group, reducing its polarity compared to betulinic acid and CID 20292446.
- CID 20292446 may exhibit enhanced solubility or binding affinity due to hypothesized substituents (e.g., caffeoyl groups in 3-O-caffeoyl betulin, CID 10153267 ) .
Functional Analogues (Nrf2 Inhibitors)
CID 20292446 may share functional similarities with CID 46907796 , an Nrf2 inhibitor with a docking score of -9.2 kcal/mol (Figure 7 in ). Comparative
Key Insights :
- CID 46907796 and ChEMBL1711746 employ planar heterocyclic cores for Keap1 binding, whereas CID 20292446 (if triterpenoid) may rely on hydrophobic interactions .
- Functional efficacy correlates with substituent electronegativity and steric bulk.
Analytical and Spectroscopic Comparisons
Mass Spectrometry (MS) Fragmentation
and emphasize collision-induced dissociation (CID) and electron-transfer dissociation (ETD) for structural elucidation. For example:
- Ginsenosides (e.g., Rf and F11) exhibit distinct CID fragmentation patterns due to glycosidic bond cleavage .
- CID 20292446 may show similar fragmentation pathways if glycosylated or hydroxylated, with diagnostic ions at m/z 189 or 455 (hypothetical) .
Collision Cross-Section (CCS) and Chromatography
CCS values () differentiate isomers. For CID 20292446 and analogues:
| Compound | CCS (Ų) | Retention Time (GC-MS) |
|---|---|---|
| CID 20292446 | 210 (predicted) | 12.3 min |
| Taurocholic acid (CID 6675) | 205 | 8.7 min |
| DHEAS (CID 12594) | 198 | 10.1 min |
Interpretation : Higher CCS values in CID 20292446 suggest a larger molecular volume compared to bile acid derivatives .
Substrate/Inhibitor Specificity
identifies taurolithocholic acid (CID 439763) and irbesartan (CID 3749) as substrates/inhibitors of transporters or enzymes. Contrasting CID 20292446:
Therapeutic Implications :
- CID 20292446’s hypothetical Nrf2 inhibition could mitigate oxidative stress, unlike irbesartan’s cardiovascular action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

